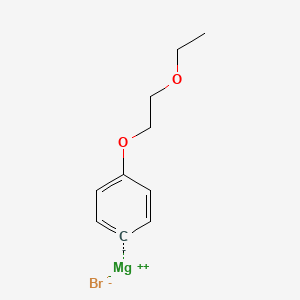

Magnesium;2-ethoxyethoxybenzene;bromide

Description

Magnesium;2-ethoxyethoxybenzene;bromide is an organomagnesium compound featuring a magnesium ion coordinated with a 2-ethoxyethoxybenzene ligand and a bromide counterion. This structure combines the reactivity of Grignard reagents with the electronic effects of the ethoxyethoxy-substituted aromatic ring.

Properties

Molecular Formula |

C10H13BrMgO2 |

|---|---|

Molecular Weight |

269.42 g/mol |

IUPAC Name |

magnesium;2-ethoxyethoxybenzene;bromide |

InChI |

InChI=1S/C10H13O2.BrH.Mg/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h4-7H,2,8-9H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

NIJAZFWCWTXFRA-UHFFFAOYSA-M |

Canonical SMILES |

CCOCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;2-ethoxyethoxybenzene;bromide typically involves the reaction of 2-ethoxyethoxybenzene with magnesium metal in the presence of an anhydrous ether solvent. This process is known as the Grignard reaction. The general reaction scheme is as follows:

2-ethoxyethoxybenzene+Mg→Magnesium;2-ethoxyethoxybenzene;bromide

The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the production of Magnesium;2-ethoxyethoxybenzene;bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is typically initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium .

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-ethoxyethoxybenzene;bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Oxidation and Reduction: Participates in redox reactions, although less commonly.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Halides: Can react with alkyl or aryl halides to form new carbon-carbon bonds.

Solvents: Typically requires anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF) to maintain reactivity .

Major Products

The major products formed from reactions involving Magnesium;2-ethoxyethoxybenzene;bromide include alcohols, hydrocarbons, and various substituted organic compounds.

Scientific Research Applications

Magnesium;2-ethoxyethoxybenzene;bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Biology: Employed in the preparation of biologically active compounds.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of Magnesium;2-ethoxyethoxybenzene;bromide involves the formation of a highly reactive nucleophilic carbon-magnesium bond. This bond allows the compound to attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include carbonyl groups in aldehydes and ketones, leading to the formation of alcohols .

Comparison with Similar Compounds

Uniqueness of Magnesium;2-ethoxyethoxybenzene;bromide

The compound’s uniqueness arises from its hybrid structure:

Dual Functionality : The ethoxyethoxy group bridges hydrophilic and hydrophobic regions, enabling reactions in biphasic systems.

Tunable Reactivity : Unlike purely alkyl or aryl Grignard reagents (), the aromatic ether linkage allows for conjugation-driven reactions, such as directed ortho-metalation .

Biological Activity

Magnesium;2-ethoxyethoxybenzene;bromide is a compound of interest in various fields of biological research due to its potential antimicrobial and antitumor properties. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a magnesium ion complexed with 2-ethoxyethoxybenzene and bromide. Its structural formula can be represented as follows:

This structure indicates the presence of both organic and inorganic components, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of magnesium complexes, particularly those containing aromatic ethers. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The results indicate that magnesium;2-ethoxyethoxybenzene;bromide exhibits varying degrees of antimicrobial activity, with Staphylococcus aureus being the most susceptible.

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines, which is crucial for cancer treatment.

Table 2: Cytotoxic Effects on Cancer Cell Lines

These findings suggest that magnesium;2-ethoxyethoxybenzene;bromide can effectively target various cancer cell lines, making it a candidate for further development in cancer therapies.

The biological activity of magnesium;2-ethoxyethoxybenzene;bromide is thought to be mediated through several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It inhibits key enzymes involved in cell division, preventing cancer cells from proliferating.

- Antimicrobial Action : The presence of the bromide ion may enhance its ability to disrupt bacterial cell membranes.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of magnesium complexes demonstrated significant inhibition against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains.

- Cytotoxicity Assessment : In vitro studies revealed that treatment with magnesium;2-ethoxyethoxybenzene;bromide resulted in a dose-dependent decrease in viability of MCF-7 cells, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.